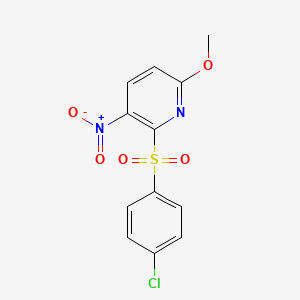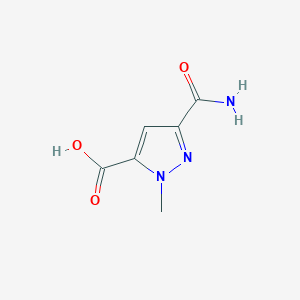![molecular formula C11H20ClNO3 B2714642 Methyl 3-oxa-9-azaspiro[5.5]undecane-11-carboxylate;hydrochloride CAS No. 2361646-52-6](/img/structure/B2714642.png)
Methyl 3-oxa-9-azaspiro[5.5]undecane-11-carboxylate;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Methyl 3-oxa-9-azaspiro[5.5]undecane-11-carboxylate;hydrochloride is a compound involved in various synthetic processes, demonstrating its versatility in organic chemistry. For example, substituted methyl 5-oxa-6-azaspiro[2.4]heptane-1-carboxylates have been obtained through highly regioselective 1,3-dipolar cycloaddition, showcasing the compound's potential in producing spirocyclic structures with significant chemical and pharmaceutical relevance (Molchanov & Tran, 2013).
Applications in Antibacterial Agents
Research into the applications of methyl 3-oxa-9-azaspiro[5.5]undecane-11-carboxylate;hydrochloride derivatives has extended into the field of antibacterial agents. Spirocyclic derivatives of ciprofloxacin incorporating this structure have been synthesized and tested against a range of bacterial strains. These studies have highlighted the compound's role in the development of new antibacterial agents, with some derivatives displaying potent activity against specific bacterial strains (Lukin et al., 2022).
Contribution to Organic Synthesis Methodologies
The compound has also contributed to advancements in organic synthesis methodologies. For instance, it has been involved in the synthesis of fluoroquinolone derivatives, exploring its utility in creating compounds with potential antibacterial properties. This research underscores the compound's importance in developing new synthetic routes and pharmaceuticals (Lukin et al., 2022).
Role in Polymer Science
In polymer science, derivatives of methyl 3-oxa-9-azaspiro[5.5]undecane-11-carboxylate;hydrochloride have been employed in the synthesis of novel polymers. For instance, condensation polymers from related spiro compounds demonstrate the potential of these structures in creating new materials with unique properties, such as crosslinking capabilities and adherence to surfaces (Pryde et al., 1962).
Exploration in Heterocyclic Compound Synthesis
The compound's framework is integral to the synthesis of heterocyclic compounds, highlighting its role in generating biologically active molecules. This area of research is crucial for developing new drugs and understanding biological mechanisms at the molecular level (Molchanov & Tran, 2013).
Propriétés
IUPAC Name |
methyl 3-oxa-9-azaspiro[5.5]undecane-11-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3.ClH/c1-14-10(13)9-8-12-5-2-11(9)3-6-15-7-4-11;/h9,12H,2-8H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRZHOLOYERQDOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CNCCC12CCOCC2.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,3-dihydro-1H-inden-1-yl)-1-[2-hydroxy-2-(2-methoxyphenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2714560.png)


![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)acrylamide](/img/structure/B2714566.png)

![N-phenyl-1-(thiophen-2-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2714570.png)
![N-(2-fluorophenyl)-3-isobutyramidofuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2714571.png)

![2-[(3,4-Dichlorophenyl)methylsulfanyl]-8-methylpyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2714575.png)

![7-(Benzo[d][1,3]dioxol-5-yl)-2-(3-chlorophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2714577.png)
![2-(2-chlorobenzyl)-5,6-dihydrobenzo[h]cinnolin-3(2H)-one](/img/structure/B2714579.png)

![2-Methyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazole-3-sulfonyl chloride](/img/structure/B2714582.png)